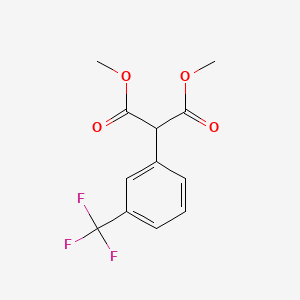

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate

Overview

Description

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a malonate ester. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is part of . This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often require the presence of a catalyst, such as copper or silver salts, and may be carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations . Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate undergoes various types of chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols or aldehydes.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethyl group can yield trifluoromethyl ketones, while reduction of the ester groups can produce alcohols or aldehydes . Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro or halogen groups .

Scientific Research Applications

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity . Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further contribute to its biological effects . The exact pathways and targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate include:

Trifluoromethyl benzene: A simpler aromatic compound with a trifluoromethyl group attached to a benzene ring.

Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, which exhibit similar reactivity and applications.

Trifluoromethyl ethers: Compounds with a trifluoromethyl group attached to an ether linkage, used in various chemical and pharmaceutical applications.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the malonate ester, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in synthesis, research, and industry, making it a valuable compound in various fields .

Biological Activity

Dimethyl-(3-(trifluoromethyl)-phenyl)-malonate is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews its biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which is known to influence its biological activity significantly. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's interaction with biological targets, making it a candidate for developing new therapeutic agents.

Antibacterial Activity

Recent studies have demonstrated that derivatives of malonate compounds, including those with trifluoromethyl substitutions, exhibit notable antibacterial properties. For instance, in a study evaluating various malonamide derivatives, compounds with trifluoromethyl groups showed increased potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of Malonate Derivatives

| Compound ID | Structure Description | MIC (mg/L) against S. aureus NCTC8325 | Activity against MRSA |

|---|---|---|---|

| 14 | Trifluoromethyl substituted | 4 | Yes |

| 26 | Electron-withdrawing substituents | 2 | Yes |

| 33 | Hydroxyl substituted | >8 | No |

The Minimum Inhibitory Concentration (MIC) values indicate that compounds with electron-withdrawing groups are more effective than those with electron-donating groups. This trend suggests that the trifluoromethyl group enhances the compound's ability to disrupt bacterial cell processes.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it demonstrated an IC50 value of 20 mg/L against K562 human erythroleukemic cells, indicating significant cytotoxicity .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (mg/L) |

|---|---|

| K562 | 20 |

| MCF-7 (breast cancer) | 25 |

| HCT15 (colon cancer) | 30 |

The selectivity ratio between antibacterial and cytotoxic effects was found to be over 40, suggesting a favorable therapeutic window for further development .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data indicate that it may interfere with key metabolic pathways in bacteria and cancer cells, potentially through the inhibition of specific enzymes involved in cell proliferation and survival .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of compounds similar to this compound:

- Study on Antibacterial Efficacy : A series of malonamide derivatives were synthesized and evaluated for their antibacterial activity against resistant strains. The study concluded that the presence of trifluoromethyl groups significantly improved antibacterial potency .

- Anticancer Research : Another investigation focused on the cytotoxic effects of malonate derivatives on various cancer cell lines, revealing promising results for compounds containing trifluoromethyl substitutions. These findings suggest potential applications in targeted cancer therapies .

Properties

IUPAC Name |

dimethyl 2-[3-(trifluoromethyl)phenyl]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-18-10(16)9(11(17)19-2)7-4-3-5-8(6-7)12(13,14)15/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRPCXSCASOJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.